molecular formula C21H26Cl2N2S B12759686 2-Chloro-10-(3-(2,2-dimethyl-1-pyrrolidinyl)propyl)-10H-phenothiazine monohydrochloride CAS No. 2622-36-8

2-Chloro-10-(3-(2,2-dimethyl-1-pyrrolidinyl)propyl)-10H-phenothiazine monohydrochloride

Cat. No.: B12759686
CAS No.: 2622-36-8
M. Wt: 409.4 g/mol
InChI Key: VDXQVOSPNYGBTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-10-(3-(2,2-dimethyl-1-pyrrolidinyl)propyl)-10H-phenothiazine monohydrochloride is a chemical compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the field of medicine as antipsychotic and antiemetic agents. This compound is characterized by its complex structure, which includes a phenothiazine core substituted with a chloro group and a pyrrolidinylpropyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-10-(3-(2,2-dimethyl-1-pyrrolidinyl)propyl)-10H-phenothiazine monohydrochloride typically involves multiple steps:

    Formation of the Phenothiazine Core: This can be achieved through the cyclization of diphenylamine with sulfur.

    Chlorination: Introduction of the chloro group at the 2-position of the phenothiazine core.

    Side Chain Attachment: The pyrrolidinylpropyl side chain is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Where each step is carried out in separate reactors.

    Continuous Flow Processing: For more efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially affecting the phenothiazine core.

    Reduction: Reduction reactions may target the chloro group or other substituents.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the side chains or the core structure.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Including alkyl halides or amines.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a precursor for synthesizing various phenothiazine derivatives.

Biology

    Pharmacological Studies: Investigated for its effects on biological systems, particularly in the central nervous system.

Medicine

    Antipsychotic Agent: Potential use in treating psychiatric disorders.

    Antiemetic: May be used to prevent nausea and vomiting.

Industry

    Dyes and Pigments: Phenothiazine derivatives are used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Chloro-10-(3-(2,2-dimethyl-1-pyrrolidinyl)propyl)-10H-phenothiazine monohydrochloride involves:

    Molecular Targets: Interaction with dopamine receptors in the brain.

    Pathways: Modulation of neurotransmitter pathways, particularly those involving dopamine and serotonin.

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.

    Thioridazine: Known for its use in treating schizophrenia.

    Fluphenazine: Used as an antipsychotic medication.

Uniqueness

2-Chloro-10-(3-(2,2-dimethyl-1-pyrrolidinyl)propyl)-10H-phenothiazine monohydrochloride is unique due to its specific side chain, which may confer distinct pharmacological properties compared to other phenothiazine derivatives.

Properties

CAS No.

2622-36-8

Molecular Formula

C21H26Cl2N2S

Molecular Weight

409.4 g/mol

IUPAC Name

2-chloro-10-[3-(2,2-dimethylpyrrolidin-1-yl)propyl]phenothiazine;hydrochloride

InChI

InChI=1S/C21H25ClN2S.ClH/c1-21(2)11-5-12-23(21)13-6-14-24-17-7-3-4-8-19(17)25-20-10-9-16(22)15-18(20)24;/h3-4,7-10,15H,5-6,11-14H2,1-2H3;1H

InChI Key

VDXQVOSPNYGBTQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.